Home > Products > Screening Compounds P15040 > methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate - 11021-66-2

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

Catalog Number: EVT-506853
CAS Number: 11021-66-2
Molecular Formula: C95H110N8O44
Molecular Weight: 2067.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ristocetin A is a natural product found in Amycolatopsis japonica and Amycolatopsis lurida with data available.

Ristomycin B

  • Compound Description: Ristomycin B is a glycopeptide antibiotic structurally similar to Ristomycin A. It also exhibits antibiotic activity and binds to specific peptides related to bacterial cell wall mucopeptide precursors. []

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic that acts by inhibiting bacterial cell wall synthesis. [] It is considered a drug of last resort for treating serious infections caused by Gram-positive bacteria.

Eremomycin

  • Compound Description: Eremomycin is a novel glycopeptide antibiotic isolated from the actinomycete strain INA-238. [] Its chemical structure is similar to vancomycin but with distinct carbohydrate composition and tri-phenoxytriaminotricarboxylic acid structure. []
  • Relevance: Eremomycin exhibits a similar antibacterial spectrum to Ristomycin A and Vancomycin, but with 2-10 times higher potency. [, ] In a study on antibiotic-associated colitis in hamsters, Eremomycin provided protection from the condition when administered orally, similar to Ristomycin A and Vancomycin. []

Avoparcin alpha

  • Compound Description: Avoparcin alpha is a glycopeptide antibiotic. []
  • Relevance: Avoparcin alpha, along with Avoparcin beta and the A-35512 B antibiotic complex, are structurally related to Ristomycin A, as evidenced by their HPLC elution profiles. []

Avoparcin beta

  • Compound Description: Avoparcin beta is a glycopeptide antibiotic. []
  • Relevance: Avoparcin beta, along with Avoparcin alpha and the A-35512 B antibiotic complex, are structurally related to Ristomycin A, as evidenced by their HPLC elution profiles. []

A-35512 B antibiotic complex

  • Compound Description: The A-35512 B is an antibiotic complex. One component of this complex has been identified as a glycopeptide antibiotic. []
  • Relevance: The major component of the A-35512 B antibiotic complex exhibits structural similarities to Ristomycin A, as evidenced by their HPLC elution profiles. []

Ristocetin A

  • Compound Description: Ristocetin A, also known as Ristomycin A, is a glycopeptide antibiotic known for its antibacterial activity. [] Additionally, it serves as a diagnostic reagent for von Willebrand disease and Bernard-Soulier syndrome. [] Ristocetin A comprises three key components: Ristomycinic acid (I), Actinoidinic acid (II), and Bisdechlorovancomycinic acid (X). [] The mannose monosaccharide residue in Ristocetin A is linked to the C-3 phenolic oxygen of the 1,2,3,5-substituted ring of Actinoidinic acid. The tetrasaccharide branch is connected to the sole phenolic oxygen of Triaminotricarboxylic acid. [] The ristosaminyl residue is linked through one of the two aliphatic hydroxyl groups of the same amino acid. The location of neutral carbohydrates in Ristocetin A is identical to that in Ristomycin A. []
  • Relevance: Ristocetin A is synonymous with Ristomycin A. []

Actinoidin

  • Compound Description: Actinoidin is a glycopeptide antibiotic. []
  • Relevance: Actinoidin belongs to the same group of antibiotics as Ristomycin A, termed the vancomycin group, indicating shared structural features. []

Bisdechlorovancomycinic acid (X)

  • Compound Description: Bisdechlorovancomycinic acid is a component of the aglycone structure of both Ristomycin A and Ristocetin A. []
  • Relevance: This compound is a key structural element of Ristomycin A. []

Ristomycinic acid (I)

  • Compound Description: Ristomycinic acid is a unique amino acid component of Ristomycin A. It contains a free NH2-group. [] Ristomycinic acid is also a component of the aglycone structure of Ristomycin A. [] The structure of Ristomycinic acid has been revised to be 3-(2'-hydroxy-5'-glycyl-phenoxy)-4-methyl-5-hydroxyphenylglycine. []
  • Relevance: This compound is a key structural element of Ristomycin A. [, ] Chemical modifications targeting the free NH2 group of Ristomycinic acid have been explored to understand its role in the antibiotic's activity. [, ]

Actinoidinic acid (II)

  • Compound Description: Actinoidinic acid is a diamino-dicarboxylic amino acid of the glycylphenolic type found in Ristomycin A. [] It contains at least one free NH2-group. [] Actinoidinic acid is also a component of the aglycone structure of Ristomycin A. [] The structure of Actinoidinic acid has been revised to be 2-(2'-hydroxy-5'-glycyl-phenyl)-3,5-dioxyphenylglycine. []
  • Relevance: This compound is a key structural element of Ristomycin A. [, ]

N-acyl and N-aminoacyl derivatives of Ristomycin A

  • Compound Description: These are a series of six semisynthetic derivatives of Ristomycin A, where the free NH2 groups are selectively modified. Five of these derivatives displayed antibacterial activity. [] The biological activity of these derivatives was influenced by the type of substituent and the overall charge of the molecule. [] For instance, mono-N-L-isoleucyl-Ristomycin A, carrying a +2 charge, exhibited the highest activity, while N,N'-disuccinyl-Ristomycin A displayed the lowest. []
  • Relevance: These derivatives highlight the importance of the free amino groups in Ristomycin A for its biological activity and provide insights into the structure-activity relationship. []

Bis-N,N'-derivatives of Ristomycin A

  • Compound Description: These are derivatives of Ristomycin A where the free NH2 group of Ristomycinic acid is modified with bifunctional reagents, specifically di-N-hydroxysuccinimide ether of suberic acid and 4,4'-difluoro-3,3'-dinitrodiphenylsulfone. [, ] These derivatives retained the ability to inhibit the growth of Bacillus subtilis but at concentrations 2-4 times higher than Ristomycin A. [, ] The minimum inhibitory concentration (MIC) of these derivatives was found to be dependent on the length and flexibility of the "binding foot." [, ]
  • Relevance: These derivatives emphasize the role of the free NH2 group of Ristomycinic acid in the antibacterial activity of Ristomycin A. [, ] The variations in MIC based on the "binding foot" suggest that steric factors play a crucial role in the interaction of Ristomycin A with its target. [, ]
Synthesis Analysis

The synthesis of such complex compounds typically involves multiple steps and may utilize various synthetic methodologies including:

  1. Retrosynthetic Analysis: This method involves breaking down the target molecule into simpler precursor structures to identify possible synthetic routes.
  2. Use of Protecting Groups: Due to the presence of multiple reactive functional groups (e.g., hydroxyls), protecting groups may be employed during synthesis to prevent unwanted reactions.
  3. Coupling Reactions: Techniques such as glycosylation or amination might be utilized to form the glycosidic bonds and introduce amino groups.
  4. Purification Techniques: After synthesis steps are completed; techniques such as chromatography (e.g., HPLC) are used for purification.

The specific parameters for each reaction (temperature ranges and reaction times) would depend on the chosen methods and reagents used.

Molecular Structure Analysis

The molecular structure of this compound is intricate due to its multiple stereogenic centers and functional groups:

Advanced techniques like X-ray crystallography or NMR spectroscopy would be essential for confirming the precise structure.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

  1. Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release sugar units.
  2. Redox Reactions: The multiple hydroxyl groups can undergo oxidation or reduction reactions.
  3. Alkylation Reactions: The amino group may serve as a nucleophile in alkylation reactions.

Each reaction would require specific conditions such as solvent choice and temperature.

Mechanism of Action

The mechanism of action for compounds like this often involves:

  1. Biological Interactions: Such compounds may interact with biological macromolecules (e.g., proteins or nucleic acids) through hydrogen bonding or hydrophobic interactions.
  2. Enzyme Substrates: If this compound acts as a substrate for enzymes (e.g., glycosyltransferases), it would undergo specific transformations leading to biological effects.
  3. Signaling Pathways: Depending on its structure and functional groups' location within the molecule; it may influence cellular signaling pathways.

Experimental data from biological assays would provide insights into its mechanism of action.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  1. Solubility: Likely soluble in polar solvents due to the presence of multiple hydroxyl groups.
  2. Melting/Boiling Points: These properties would need to be determined experimentally but are expected to be influenced by molecular weight and intermolecular forces.
  3. Stability: Stability under various pH conditions should be assessed since functional groups may be sensitive to hydrolysis or oxidation.
Applications

This compound may have several scientific applications:

  1. Pharmaceuticals: Potential use as a drug candidate due to its complex structure which could interact with biological targets.
  2. Biochemical Research: It could serve as a probe in studies involving glycosylation processes or enzyme activity.
  3. Material Science: If applicable in polymer chemistry or materials science due to its unique structural features.

Properties

CAS Number

11021-66-2

Product Name

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

IUPAC Name

methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

Molecular Formula

C95H110N8O44

Molecular Weight

2067.9 g/mol

InChI

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-/m0/s1

InChI Key

VUOPFFVAZTUEGW-SRXUPNLNSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Synonyms

istocetin A
ristocetin B
ristomycin A
ristomycin B

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.